REACTION_CXSMILES
|
[CH:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=O.Br[C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:12]=1C.C(=O)([O-])[O-].[K+].[K+].II.[OH-].[K+]>[Cu].O.C1(C)C=CC=CC=1>[CH3:11][C:12]1[CH:13]=[C:14]([O:17][CH3:18])[CH:15]=[CH:16][C:1]=1[NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)OC)C
|
Name
|
( 101 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
copper
|
Quantity
|
1.6 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Type
|
CUSTOM
|
Details
|
thermometer, condenser and oil bath, and the mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with an anchor stirrer
|
Type
|
STIRRING
|
Details
|
stirred at 170° C. for 22 hours
|
Duration
|
22 h
|
Type
|
CUSTOM
|
Details
|
to give a black melt
|
Type
|
TEMPERATURE
|
Details
|
This melt is then cooled to 80° C.
|
Type
|
FILTRATION
|
Details
|
the solution is filtered
|
Type
|
WASH
|
Details
|
The residue is rinsed with toluene
|
Type
|
DISTILLATION
|
Details
|
The toluene filtrate is distilled with steam spray (distillate: water/toluene/unreacted 2-bromo-5-methoxytoluene)
|
Type
|
CUSTOM
|
Details
|
to leave a residue which
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
EXTRACTION
|
Details
|
is extracted with toluene
|
Type
|
WASH
|
Details
|
washed with hot water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The toluene phase is dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=CC(=C1)OC)NC2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |